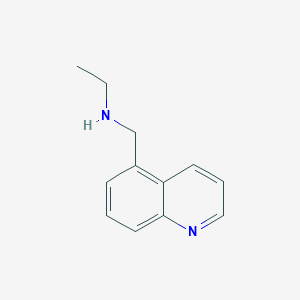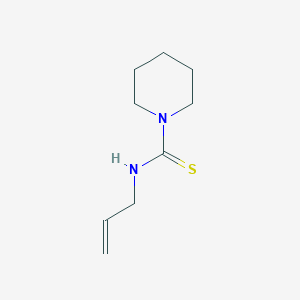
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTAP, is a potent and selective antagonist of the μ-opioid receptor. It has been extensively used in preclinical studies to investigate the role of μ-opioid receptors in various physiological and pathological processes.
作用機序
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a competitive antagonist of the μ-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This ultimately leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the development of tolerance and dependence to opioids, as well as to reduce the rewarding effects of opioids. N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to modulate stress-induced analgesia and anxiety-like behavior. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
One of the main advantages of N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potency and selectivity as a μ-opioid receptor antagonist. This makes it a useful tool for investigating the role of μ-opioid receptors in various physiological and pathological processes. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a good safety profile, with no significant side effects reported in preclinical studies. However, one limitation of N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research involving N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective μ-opioid receptor antagonists for use in preclinical studies. Additionally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be used to investigate the role of μ-opioid receptors in other physiological processes, such as inflammation and immune function. Finally, N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be used in combination with other drugs to investigate potential synergistic effects in the treatment of pain and other conditions.
合成法
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized using a modified version of the Hantzsch reaction. The reaction involves the condensation of cyclopentanone, 4-methyl-3-nitro-1H-pyrazole, and ethyl bromoacetate in the presence of sodium ethoxide. The resulting product is then reduced using hydrogen gas in the presence of palladium on carbon to yield N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
科学的研究の応用
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively used in preclinical studies to investigate the role of μ-opioid receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is involved in pain perception, reward, and addiction. N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been used to investigate the role of μ-opioid receptors in the development of tolerance and dependence to opioids, as well as in the modulation of stress-induced analgesia and anxiety-like behavior.
特性
IUPAC Name |
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-9-12(10(2)16(3)15-9)8-13(17)14-11-6-4-5-7-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPABIMJLKDBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)






![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

